(2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one
Description
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Properties
IUPAC Name |
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-4-18-17-19(5-2)16(23)14(24-17)13-11-8-6-7-9-12(11)20(10(3)21)15(13)22/h6-9H,4-5H2,1-3H3/b14-13-,18-17? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROINWVKWMJGHFN-BVKNKNJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)S1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C(=O)C)/S1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.40 g/mol. The structure features a thiazolidinone core decorated with an indolinylidene moiety, which is critical for its biological activity.
Synthesis
The synthesis typically involves the reaction of thiazolidinone derivatives with indole derivatives through a condensation reaction. The process can be optimized for yield and purity using various solvents and catalysts.
Antifungal Properties
Research indicates that thiazolidinone derivatives exhibit significant antifungal activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of Candida albicans with IC50 values in the low micromolar range, suggesting potential as antifungal agents .
Anticancer Activity
Thiazolidinone derivatives have also been explored for their anticancer properties. Mechanistic studies reveal that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting various cellular pathways, including those related to cell cycle regulation and angiogenesis . For example, derivatives have shown efficacy against lung cancer cells by modulating specific signaling pathways associated with drug resistance .
Antimicrobial Activity
In addition to antifungal properties, thiazolidinones exhibit broad-spectrum antimicrobial activity. Compounds have been tested against various bacterial strains, demonstrating significant bactericidal effects . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Interference with Cellular Signaling : The compound may alter signaling pathways that regulate cell growth and survival.
Case Studies
Recent studies have highlighted the potential of thiazolidinone derivatives as therapeutic agents:
- Study on Antifungal Activity : A systematic evaluation demonstrated that certain thiazolidinones exhibited fungistatic and fungicidal effects against Candida species, with alterations in cell morphology observed under microscopy .
- Anticancer Research : In vitro studies showed that specific derivatives could reduce viability in human cancer cell lines by inducing cell cycle arrest and apoptosis .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
